

Technical Guide: N-Desethyl Sunitinib (SU12662)

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Compound of Interest

Compound Name: 4-(2,2-Dimethoxyethyl)aniline

Cat. No.: B1356839

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Disclaimer: The CAS number 10259-38-8 provided in the topic does not correspond to a readily identifiable chemical substance in major chemical databases. However, extensive research indicates that the intended subject of this guide is likely N-Desethyl Sunitinib, an active metabolite of the anticancer drug Sunitinib. This document will focus on the chemical and biological properties of N-Desethyl Sunitinib, which is assigned the CAS number 356068-97-8.

Introduction

N-Desethyl Sunitinib, also known by its laboratory code SU12662, is the major and pharmacologically active metabolite of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of various cancers.[1][2] Following oral administration, Sunitinib is metabolized by the cytochrome P450 enzyme CYP3A4 through N-de-ethylation to form N-Desethyl Sunitinib.[1] This metabolite exhibits a similar kinase inhibitory profile and potency to the parent drug, Sunitinib, and contributes significantly to the overall therapeutic effect.[2]

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental data for N-Desethyl Sunitinib.

Chemical and Physical Properties

N-Desethyl Sunitinib is a solid substance, typically appearing as a white to beige powder.[2] Its chemical structure and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |
|-------------------|---|
| Chemical Name | N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |
| CAS Number | 356068-97-8 |
| Synonyms | SU12662, SU-11662 |
| Molecular Formula | C ₂₀ H ₂₃ FN ₄ O ₂ |
| InChI Key | LIZNIAKSBJKPQC-GDNBJRDFSA-N |
| SMILES | <chem>CC1=C(C(=O)NCCN)C(C)=NC1=CC2=C(NC3=CC=C(F)C=C32)O</chem> |

Table 2: Physicochemical Properties

| Property | Value | Source |
|---------------------|--|--------|
| Molecular Weight | 370.42 g/mol | [1][3] |
| Appearance | Solid, white to beige powder | [2][3] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | DMSO: 20 mg/mL, DMF: 20 mg/mL, Ethanol: Slightly soluble, PBS (pH 7.2): Slightly soluble | [1] |
| Storage Temperature | 2-8°C | [2] |

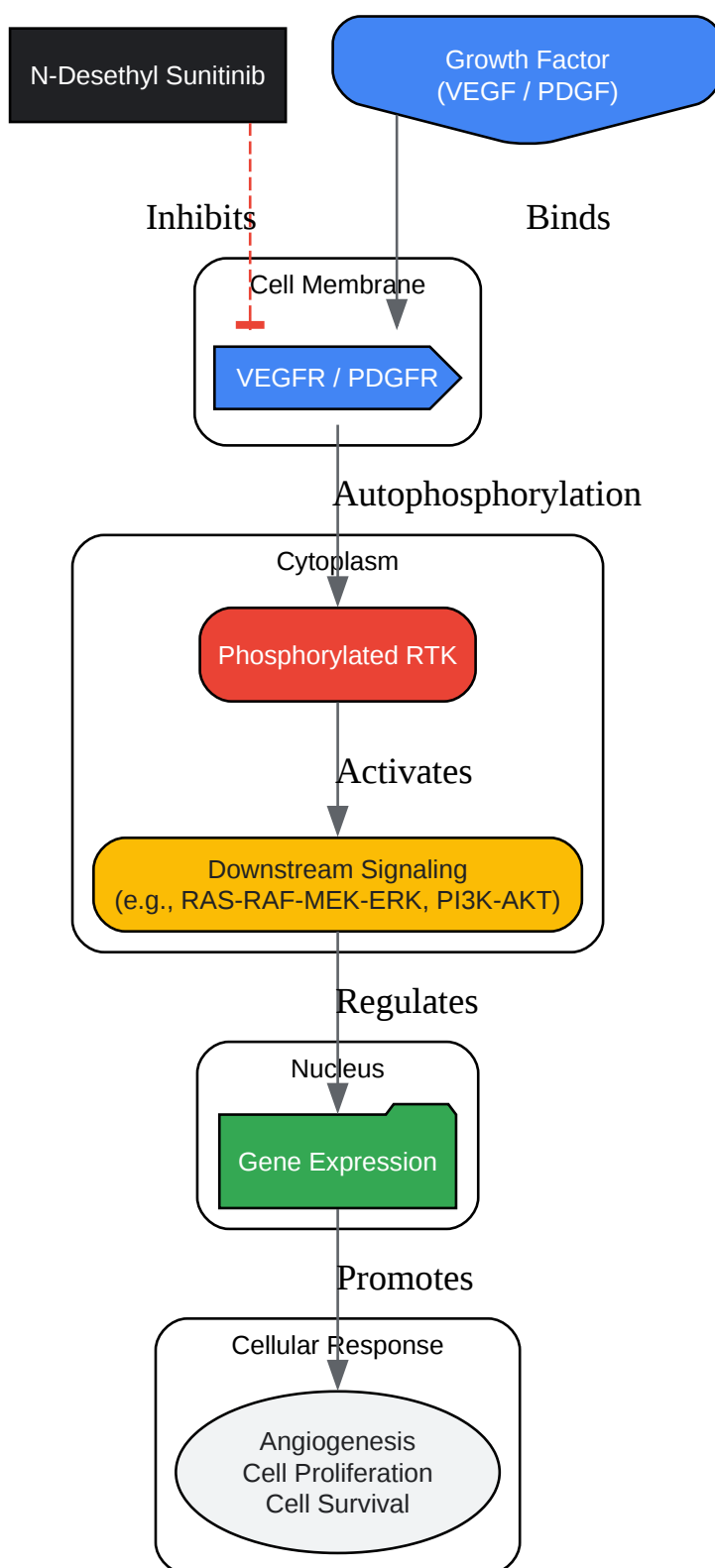
Biological Activity and Mechanism of Action

N-Desethyl Sunitinib is a potent, ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs), similar to its parent compound, Sunitinib.[3][4][5] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial mediators of tumor angiogenesis and proliferation.[3]

The mechanism of action involves binding to the ATP-binding pocket of the kinase domain of these receptors, which inhibits autophosphorylation and the subsequent downstream signaling cascades. This ultimately leads to the inhibition of cell proliferation, migration, and angiogenesis.

Signaling Pathway Inhibition

The following diagram illustrates the simplified signaling pathway inhibited by N-Desethyl Sunitinib.



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Caption: Inhibition of VEGFR/PDGFR signaling by N-Desethyl Sunitinib.

Experimental Protocols

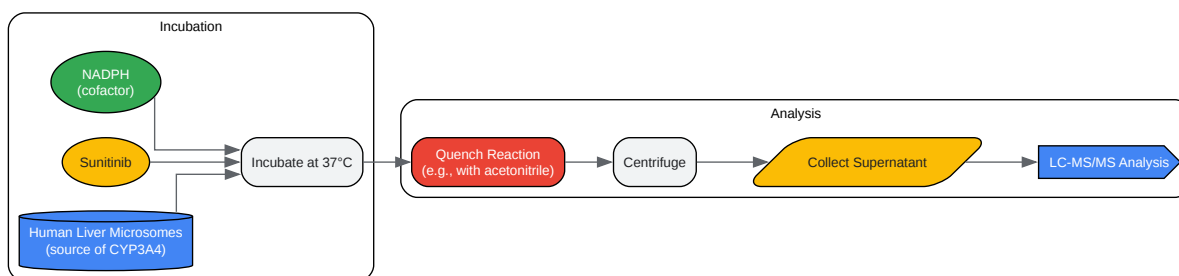
Detailed experimental protocols for the synthesis and analysis of N-Desethyl Sunitinib are proprietary to the manufacturers. However, the general approach for its formation and detection is outlined below.

Formation of N-Desethyl Sunitinib (Metabolism)

N-Desethyl Sunitinib is primarily formed in vivo through the metabolism of Sunitinib.

- Enzyme: Cytochrome P450 3A4 (CYP3A4)[[1](#)]
- Reaction: N-de-ethylation of the terminal ethyl group on the diethylaminoethyl side chain of Sunitinib.

A generalized experimental workflow for studying this metabolic conversion in vitro would be:



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Caption: In vitro metabolism of Sunitinib to N-Desethyl Sunitinib.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A common method for the quantification of N-Desethyl Sunitinib in biological matrices (e.g., plasma) is LC-MS/MS.

- **Sample Preparation:** Protein precipitation of the plasma sample using a solvent like acetonitrile, followed by centrifugation.
- **Chromatographic Separation:** The supernatant is injected into a liquid chromatography system, typically using a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is used to separate the analyte from other matrix components.
- **Mass Spectrometric Detection:** The eluent from the LC is introduced into a tandem mass spectrometer. The analyte is ionized (e.g., by electrospray ionization in positive mode) and specific precursor-to-product ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).

Safety and Handling

N-Desethyl Sunitinib is a potent pharmaceutical compound and should be handled with appropriate precautions.

- **Hazard Classifications:** Aquatic Acute 1, Aquatic Chronic 1, Repr. 2, STOT RE 2.[2]
- **Signal Word:** Warning.[2]
- **Hazard Statements:** H361d (Suspected of damaging the unborn child), H373 (May cause damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects).[2]
- **Precautionary Statements:** P202, P260, P273, P280, P308 + P313, P391.[2]
- **Target Organs:** Blood vessels, Bone marrow.[2]

It is recommended to handle this compound in a well-ventilated area, using personal protective equipment including gloves, lab coat, and safety glasses.

Conclusion

N-Desethyl Sunitinib (CAS 356068-97-8) is a critical active metabolite of Sunitinib, contributing significantly to its anti-cancer activity. Its potent inhibition of key receptor tyrosine kinases involved in angiogenesis and tumor growth underscores its importance in the therapeutic efficacy of Sunitinib. A thorough understanding of its chemical properties, biological activity, and analytical methods is essential for researchers and drug development professionals working in the field of oncology.

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